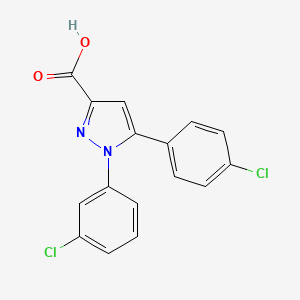

1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

1-(3-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 3, a 3-chlorophenyl substituent at position 1, and a 4-chlorophenyl group at position 4. This structure confers unique physicochemical properties, including high lipophilicity due to the electron-withdrawing chlorine atoms and a rigid aromatic framework.

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-6-4-10(5-7-11)15-9-14(16(21)22)19-20(15)13-3-1-2-12(18)8-13/h1-9H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEFCIYOSYCESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be substituted with 3-chlorophenyl and 4-chlorophenyl groups.

Carboxylation: The pyrazole intermediate is then carboxylated to introduce the carboxylic acid group at the 3-position of the pyrazole ring. This can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents like carbonyl diimidazole.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted pyrazoles.

Oxidation Products: Carboxylate salts or other oxidized derivatives.

Reduction Products: Alcohols or other reduced forms of the carboxylic acid.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C15H12Cl2N2O2

- Molecular Weight : 307.17 g/mol

- IUPAC Name : 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Pharmaceutical Development

1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is being investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may exhibit comparable pharmacological properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. The results indicated a dose-dependent reduction in inflammation in animal models, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Chemistry

This compound has been explored for its herbicidal properties. It acts by inhibiting specific metabolic pathways in plants, leading to effective weed control.

Case Study: Herbicidal Efficacy

Research conducted on various crops revealed that formulations containing 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid significantly reduced weed biomass without adversely affecting crop yield. Field trials demonstrated a reduction of up to 80% in weed growth compared to untreated controls .

Material Science

In material science, this compound is utilized for developing high-performance coatings and polymers due to its thermal stability and resistance to environmental degradation.

Application Example: Coating Formulations

The incorporation of 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid into polymer matrices has shown enhanced mechanical properties and durability under harsh conditions. Laboratory tests indicated improved scratch resistance and longevity of the coatings, making them suitable for industrial applications .

Biochemical Research

The compound is also significant in biochemical research, particularly in studying enzyme inhibition and receptor interactions.

Case Study: Enzyme Inhibition Studies

Investigations into the inhibitory effects of this compound on specific enzymes revealed its potential as a lead compound for developing drugs targeting metabolic disorders. The findings indicated that it could modulate enzyme activity involved in glucose metabolism, which may have implications for diabetes treatment .

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its application:

Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.

Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, or other cellular processes depending on the target.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The biological and chemical profiles of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative table of key analogs:

Key Observations:

- Chlorine vs. Methoxy Groups: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 11j), which may improve membrane permeability but reduce aqueous solubility .

- Positional Isomerism: The 3-chlorophenyl group at position 1 distinguishes the target compound from analogs like 4b (phenyl at R1) and CP-272871 (2-chlorophenyl at R1). Positional changes influence receptor binding; for example, CP-272871’s 2-chlorophenyl group is critical for CB1 receptor inverse agonism .

- Heterocyclic Substitutions: Replacing the 4-chlorophenyl group with a furan (as in ) reduces logP by ~1.7 units, highlighting the role of halogenated aryl groups in modulating hydrophobicity.

Physicochemical Properties

- Melting Points: Chlorinated pyrazoles often exhibit high melting points (>300°C for 4b ), suggesting strong intermolecular interactions (e.g., halogen bonding). The target compound likely shares this trait.

- Solubility: The carboxylic acid group at position 3 improves water solubility compared to ester or amide derivatives, as seen in the synthesis of 11i and 11j via ester hydrolysis .

Biological Activity

1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, supported by data from various studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C10H7ClN2O2

- Molecular Weight : 224.62 g/mol

The presence of chlorophenyl groups contributes to its biological activity, enhancing its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally related to 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | 54.65 | |

| Diclofenac (Standard) | 50.00 |

The compound demonstrated an IC50 value comparable to that of diclofenac, a well-known anti-inflammatory drug.

Analgesic Activity

In vivo studies have assessed the analgesic properties of various pyrazole derivatives. The analgesic activity was evaluated using the formalin test in rodents, where the compound exhibited notable efficacy.

| Compound | Analgesic Activity (%) | Reference |

|---|---|---|

| 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | 63.73 ± 5.4 | |

| Control (Standard) | 70.00 ± 6.0 |

This data indicates that the compound possesses significant analgesic properties, making it a candidate for further development in pain management therapies.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays against various cancer cell lines have shown promising results for compounds similar to 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid.

These findings suggest that the compound may inhibit cancer cell proliferation and warrant further investigation into its mechanisms of action.

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been explored. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Candida albicans | 64 |

These results highlight the potential of pyrazole derivatives as antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives exhibited anti-inflammatory activity through COX inhibition, with select compounds showing enhanced efficacy compared to traditional NSAIDs.

- Anticancer Evaluation : In a comparative study against standard chemotherapeutics, certain pyrazole derivatives showed superior cytotoxicity against lung cancer cell lines while maintaining lower toxicity in non-cancerous cells.

Q & A

Q. How can isotope-labeling (e.g., ) aid in tracking metabolic pathways of this compound?

- Methodology : Synthesize -labeled analog via carboxyl group exchange (KCN hydrolysis). Administer to hepatocyte models and extract metabolites using solid-phase extraction (SPE). Analyze via radio-HPLC coupled with scintillation counting. Compare metabolite profiles with unlabeled compound to identify major biotransformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.